molecular formula C14H17FN2O B7541975 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile

3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile

Cat. No. B7541975
M. Wt: 248.30 g/mol
InChI Key: CSZUBUURGJUAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have significant effects on biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile involves the inhibition of certain enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the active site of the enzyme. This results in the inhibition of the metabolism of certain drugs, which can lead to increased drug concentrations and potential toxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific enzyme that is inhibited. Inhibition of cytochrome P450 enzymes can lead to increased drug concentrations and potential toxicity. This compound has also been shown to have anti-cancer effects, as it inhibits the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile in lab experiments include its potency and specificity as an enzyme inhibitor. However, the complex synthesis method and potential for toxicity limit its use in certain experiments. Careful consideration must be given to the concentration and duration of exposure to this compound.

Future Directions

There are several future directions for the use of 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile in scientific research. One area of interest is the study of the effects of this compound on different enzymes and biochemical pathways. Another area of interest is the development of new compounds based on the structure of this compound with improved potency and specificity as enzyme inhibitors. Additionally, the potential anti-cancer effects of this compound warrant further investigation.
Conclusion:
In conclusion, this compound is a potent enzyme inhibitor with significant effects on biochemical and physiological processes. Its complex synthesis method and potential for toxicity limit its use in certain experiments, but it remains an important tool in scientific research. Further investigation into its mechanism of action and potential applications is warranted.

Synthesis Methods

The synthesis of 3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile involves a multi-step process. The starting material is 4-fluorobenzonitrile, which is reacted with 2,2-dimethylmorpholine to form an intermediate product. This intermediate is then reacted with a suitable reagent to produce the final compound. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile is widely used in scientific research as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. This compound has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

3-[(2,2-dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-14(2)10-17(5-6-18-14)9-12-7-11(8-16)3-4-13(12)15/h3-4,7H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZUBUURGJUAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CC2=C(C=CC(=C2)C#N)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.